Myo-inositol 1,3,5-trisphosphate
Overview
Description
Myo-inositol 1,3,5-trisphosphate is a myo-inositol trisphosphate.
Scientific Research Applications
Role as a Second Messenger
Myo-inositol 1,4,5-trisphosphate (IP3) is well-known as an intracellular second messenger, particularly in calcium mobilization. Research by Bradford and Rubin (1986) demonstrates that IP3 is generated from phosphatidylinositol 4,5-bisphosphate hydrolysis and can mobilize Ca2+ from intracellular stores in neutrophils (Bradford & Rubin, 1986). Irvine et al. (1985) also discuss the metabolism of IP3 in rat parotid glands, showing its rise after stimulation and its role in calcium mobilization (Irvine et al., 1985).
Synthesis and Characterization
Padiyar et al. (2017) explored the synthesis of various inositol phosphates, including IP3, through the desymmetrization of myo-inositol 1,3,5-orthoformate, highlighting the chemical process in creating these compounds (Padiyar et al., 2017). Another study by Willcocks et al. (1988) focuses on the binding properties of IP3 and its analogues in rat cerebellum, providing insights into receptor interactions (Willcocks et al., 1988).
Metabolic Significance
Mills et al. (1993) synthesized myo-inositol 1,4,6-trisphosphate, a Ca2+-mobilizing agonist at the IP3 receptor, derived from structure-activity considerations, revealing insights into the broader metabolic significance of inositol phosphates (Mills et al., 1993). In the context of cell signaling, Berridge and Irvine (1989) emphasized the role of IP3 in intracellular calcium regulation, highlighting the complexity of calcium signaling via inositol phosphates (Berridge & Irvine, 1989).
Therapeutic Potential
Research has also explored the potential therapeutic applications of IP3 and its analogues. For example, Keddie et al. (2011) reported the synthesis of InsP3 derivatives as antagonists for the InsP3 receptor, showing their potential in therapeutic contexts (Keddie et al., 2011).
Properties
IUPAC Name |
(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3/c7-1-4(19-22(10,11)12)2(8)6(21-24(16,17)18)3(9)5(1)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURWIJNHQMXJDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)O)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O15P3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921367 | |
Record name | 2,4,6-Trihydroxycyclohexane-1,3,5-triyl tris[dihydrogen (phosphate)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.10 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114418-88-1 | |
Record name | Inositol 2,4,6-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114418881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trihydroxycyclohexane-1,3,5-triyl tris[dihydrogen (phosphate)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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